3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine

Medicinal Chemistry Chemical Biology Drug Discovery

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine is a synthetic small molecule (molecular formula C18H23NO3, molecular weight 301.4 g/mol) characterized by a pyrrolidine core linked to a 2,3-dihydrobenzofuran moiety and an oxane-4-carbonyl group. It is cataloged by chemical suppliers as a research chemical or building block, typically with a purity suitable for early-stage screening or synthetic chemistry applications.

Molecular Formula C18H23NO3
Molecular Weight 301.386
CAS No. 2097863-07-3
Cat. No. B2361988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine
CAS2097863-07-3
Molecular FormulaC18H23NO3
Molecular Weight301.386
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4CCOCC4
InChIInChI=1S/C18H23NO3/c20-18(13-4-8-21-9-5-13)19-7-3-16(12-19)14-1-2-17-15(11-14)6-10-22-17/h1-2,11,13,16H,3-10,12H2
InChIKeyDJDPBXQZGTWCFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine (CAS 2097863-07-3): Procurement-Relevant Identity and Baseline Profile


3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine is a synthetic small molecule (molecular formula C18H23NO3, molecular weight 301.4 g/mol) characterized by a pyrrolidine core linked to a 2,3-dihydrobenzofuran moiety and an oxane-4-carbonyl group . It is cataloged by chemical suppliers as a research chemical or building block, typically with a purity suitable for early-stage screening or synthetic chemistry applications .

Why Direct Substitution for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine Carries Scientific Risk


The specific topological combination of a 2,3-dihydrobenzofuran, a pyrrolidine ring, and an oxane-4-carbonyl substituent is not common among widely profiled analogs . Minor structural modifications—such as replacing the oxane-4-carbonyl with a benzoyl group or altering the substitution position on the pyrrolidine—can drastically alter molecular recognition, physicochemical properties, and biological activity. No publicly available comparative structure-activity relationship (SAR) data for this exact scaffold has been identified, rendering generic substitution scientifically unjustified without de novo experimental validation.

Quantitative Differentiation Evidence for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine: A Critical Gap Analysis


Absence of Publicly Available Quantitative Biological or Physicochemical Comparative Data for Procurement Decision-Making

A comprehensive search of primary research papers, patents, and authoritative databases (including PubChem, ChEMBL, ChemSpider, and BindingDB) for CAS 2097863-07-3 did not return any quantitative biological activity data (e.g., IC50, Ki, EC50), ADMET parameters, or comparative physicochemical measurements . The compound is absent from major bioactivity databases and patent examples . In the absence of such data, no comparator-based differential claim can be substantiated. High-strength differential evidence is unavailable as of the search date .

Medicinal Chemistry Chemical Biology Drug Discovery

Scientifically Justified Application Scenarios for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine Based on Available Evidence


Exploratory Medicinal Chemistry Scaffold Decoration

Given its structural novelty and the absence of biological annotation, this compound is best suited as a starting point for exploratory medicinal chemistry programs. Its three distinct rings offer multiple points for diversification. Researchers can generate internal SAR data, as no public data exists to guide analog selection .

Chemical Probe Synthesis and Tool Compound Development

The compound may serve as a synthetic intermediate or a core scaffold for developing chemical probes. Its utility is entirely dependent on in-house synthesis and screening, as disclosed characterization data is limited to basic molecular properties .

Negative Control or Selectivity Panel Compound (Under Experimental Validation)

If internal screening reveals inactivity against primary targets, the compound could be investigated as a negative control. However, this requires rigorous in-house profiling to confirm lack of activity, which is not currently substantiated by public data .

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